

literature review on 2,3-Dibromopropionamide research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dibromopropionamide**

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An In-depth Technical Guide to **2,3-Dibromopropionamide (DBPA)** Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionamide (DBPA) is a halogenated amide that serves as an important intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]} Its chemical structure, featuring bromine atoms on adjacent carbons, suggests a potential for biological activity. However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth research into its specific biological effects, mechanism of action, and potential therapeutic applications.

This technical guide consolidates the available information on DBPA, covering its physicochemical properties, synthesis, and structural characterization. Due to the limited data on its biological activity, this review also draws comparisons with the structurally related and more extensively studied biocide, 2,2-dibromo-3-nitrilopropionamide (DBNPA), to provide a contextual framework for potential mechanisms and toxicological profiles. This guide aims to provide a thorough overview of the current state of knowledge on DBPA and to highlight critical gaps that warrant future research.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dibromopropionamide** is presented below. This data is essential for its handling, formulation, and application in experimental settings.

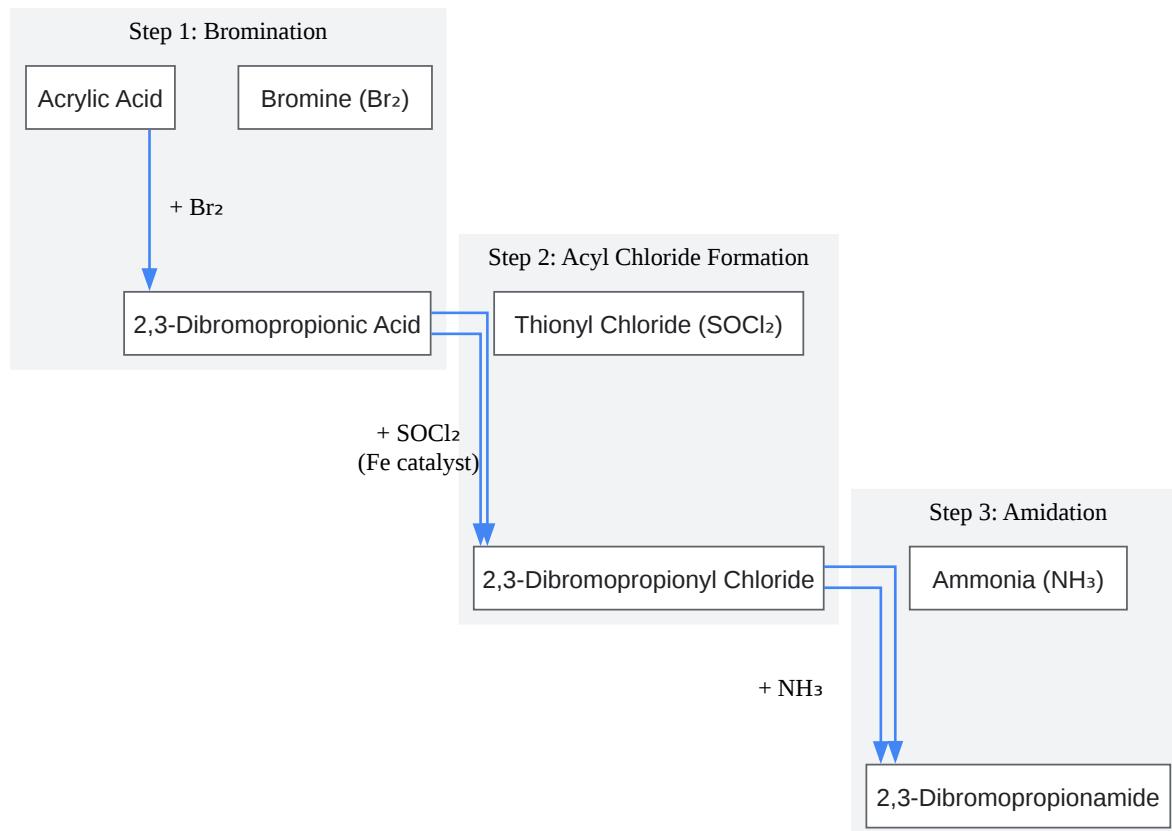
Property	Value	Reference(s)
CAS Number	15102-42-8	[1] [3]
Molecular Formula	C ₃ H ₅ Br ₂ NO	[1] [3]
Molecular Weight	230.89 g/mol	[1] [4]
Appearance	White to off-white crystalline powder	[1] [3]
Melting Point	132-133 °C	[1]
Boiling Point	315.6 ± 32.0 °C (Predicted)	[1]
Density	2.186 g/cm ³	[1]
Water Solubility	Insoluble	[1] [3]
Solubility	Slightly soluble in DMSO and Methanol	[1]
pKa	14.14 ± 0.50 (Predicted)	[1]
Storage Temperature	2-8 °C	[1]

Synthesis and Structural Characterization

While detailed protocols for the direct synthesis of **2,3-Dibromopropionamide** are not readily available in peer-reviewed literature, a probable synthetic route can be inferred from established organic chemistry principles and patent literature describing the synthesis of its precursor, 2,3-dibromopropionyl chloride.

Proposed Synthesis Workflow

The synthesis of DBPA likely proceeds in two main stages: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by conversion to the acyl chloride and subsequent amidation.



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Caption: Proposed synthetic pathway for **2,3-Dibromopropionamide (DBPA)**.

Experimental Protocols

1. Synthesis of 2,3-Dibromopropionyl Chloride (Precursor)

The following protocol is adapted from a patented process for the preparation of the DBPA precursor.[\[5\]](#)

- Materials: Acrylic acid, liquid bromine, thionyl chloride, iron(III) chloride solution (40% in water).
- Procedure:
 - A reactor is charged with 224 g of bromine at a temperature of 15-20 °C.
 - With continuous stirring, 100 g of acrylic acid is added uniformly over a period of 8 hours. The reaction is exothermic, and the temperature rises, causing the mixture to reflux.
 - After the addition is complete, the mixture is stirred for 30 minutes at 64-66 °C to yield a melt of 2,3-dibromopropionic acid.
 - To this melt, 1.1 g of a 40% aqueous iron(III) chloride solution is added as a catalyst.
 - While stirring, 191 g of thionyl chloride (a 15% excess) is added uniformly to the melt at 65 °C.
 - The reaction to form 2,3-dibromopropionyl chloride proceeds, with subsequent steps to remove volatile components.[\[5\]](#)

2. Crystallization for X-ray Diffraction

A study on the crystal structure of racemic **2,3-Dibromopropionamide** provides the following method for crystal preparation.[\[6\]](#)

- Material: Racemic **2,3-Dibromopropionamide**.
- Solvent: Methanol.
- Procedure: The compound was crystallized from methanol to obtain colorless block-like crystals suitable for single-crystal X-ray diffraction analysis.[\[6\]](#)

Structural Analysis Data

The single-crystal X-ray study of **rac-2,3-Dibromopropionamide** yielded precise data on its crystal structure and molecular geometry.[\[6\]](#)

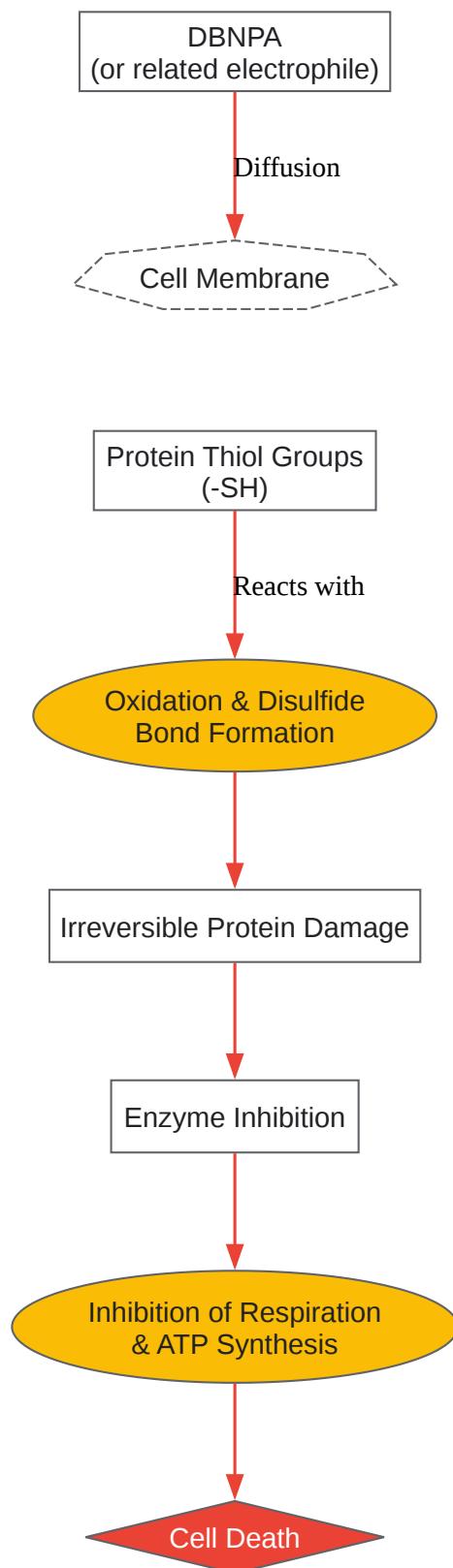
Parameter	Value
Crystal System	Monoclinic
Space Group	P2/c
Unit Cell Dimensions	$a = 9.133 \text{ \AA}$, $b = 6.452 \text{ \AA}$, $c = 8.991 \text{ \AA}$
$\beta = 103.574^\circ$	
Temperature	296 K
Calculated Density	2.232 Mg m ⁻³
Br...Br Contact	3.514 Å
R-factor	0.066

Biological Activity and Mechanism of Action: A Comparative Perspective

There is a significant lack of published data regarding the biological activity, toxicity, and mechanism of action specifically for **2,3-Dibromopropionamide**. However, insights can be drawn from the well-documented activities of the related biocide, 2,2-dibromo-3-nitrilopropionamide (DBNPA), which is used extensively in industrial applications.

Mechanism of Action of DBNPA (A Potential Analogue)

DBNPA is known to be an electrophilic biocide that interferes with key metabolic processes within microorganisms.[\[7\]](#) Its primary mechanism of action involves the interaction with thiol groups of proteins and other essential molecules within the cell.[\[7\]](#)

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Caption: Postulated mechanism of action for the biocide DBNPA.

This mechanism involves the following steps:

- Cellular Entry: The biocide enters the cell via diffusion.[7]
- Reaction with Thiols: It reacts with thiol groups present in proteins, such as those in cysteine residues or glutathione.[7]
- Protein Damage: This reaction leads to the formation of disulfide bonds, causing irreversible damage to the protein's structure and function.[7]
- Metabolic Inhibition: The damage to essential enzymes disrupts critical cellular processes, including respiration and ATP synthesis, ultimately leading to cell death.[7]

It is plausible that DBPA, possessing a similar brominated aliphatic structure, could exert biological effects through a related electrophilic mechanism. However, this hypothesis requires direct experimental validation.

Toxicology of Related Brominated Compounds

While toxicological data for DBPA is absent, studies on DBNPA provide a benchmark for the potential toxicity of such compounds.

Compound	Organism/System	Endpoint	Value/Observation	Reference(s)
DBNPA	Zebrafish (larvae)	LC ₅₀	9.1 ppm	[No source found]
DBNPA	Zebrafish (adult)	LC ₅₀	9.3 ppm	[No source found]
DBNPA	Rat Thymocytes	Cytotoxicity	A steep concentration-dependent increase in cell death between 3–7.5 µM.	[No source found]

These findings indicate that small brominated molecules like DBNPA can exhibit high toxicity to aquatic organisms and mammalian cells in vitro. This underscores the need for careful toxicological evaluation of DBPA before its consideration for any application involving potential biological exposure.

Conclusion and Future Directions

2,3-Dibromopropionamide is a chemical intermediate with well-defined physicochemical properties and a clear path for chemical synthesis. The available research has focused primarily on its chemical characteristics and structural elucidation via X-ray crystallography.

However, there is a profound gap in the scientific literature concerning its biological activity. Key areas for future research include:

- **Biological Screening:** Systematic screening of DBPA against various cell lines (e.g., cancer, microbial) to identify any potential cytotoxic or antimicrobial activity.
- **Mechanism of Action Studies:** If biological activity is confirmed, subsequent studies should focus on elucidating its specific molecular targets and mechanism of action to determine if it aligns with related electrophilic biocides.
- **Toxicological Evaluation:** Comprehensive in vitro and in vivo toxicological studies are necessary to establish a safety profile for the compound.
- **Comparative Studies:** Direct comparative studies between DBPA and related compounds like DBNPA would provide valuable structure-activity relationship (SAR) insights.

Addressing these research gaps is crucial for unlocking any potential applications of **2,3-Dibromopropionamide** in drug development or other life science fields and for ensuring its safe handling and use.

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- To cite this document: BenchChem. [literature review on 2,3-Dibromopropionamide research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076969#literature-review-on-2-3-dibromopropionamide-research]

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